N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide
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Overview
Description
N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of an acetyl group and a pyrimidinyl group substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide typically involves the reaction of 4-chloro-2-pyrimidinylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chloro-2-pyrimidinylamine+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidinyl ring can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-pyrimidinylamine and acetic acid.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide
- N-(3-chloro-4-methylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide
- N-(2-chloro-4,6-dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide
Uniqueness
N-Acetyl-N-(4-chloro-2-pyrimidinyl)acetamide is unique due to its specific substitution pattern and the presence of both acetyl and pyrimidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8ClN3O2 |
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Molecular Weight |
213.62 g/mol |
IUPAC Name |
N-acetyl-N-(4-chloropyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C8H8ClN3O2/c1-5(13)12(6(2)14)8-10-4-3-7(9)11-8/h3-4H,1-2H3 |
InChI Key |
QQABYHBSEHZESN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NC=CC(=N1)Cl)C(=O)C |
Origin of Product |
United States |
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